![molecular formula C10H9N3S B390413 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile CAS No. 52505-57-4](/img/structure/B390413.png)
3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile
Overview
Description
3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile is a heterocyclic compound that features a fused ring system combining thiophene and pyridine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile typically involves the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with ethyl chloroacetate in the presence of a base such as potassium carbonate or sodium ethoxide. The reaction proceeds through a Thrope–Ziegler cyclization to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis using high-boiling solvents and strong bases to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile undergoes various chemical reactions, including:
Diazotization: Reaction with sodium nitrite in water to form diazonium salts.
Cycloaddition: Reaction with arylazoacetylacetones or arylazomalononitriles to form azo dyes.
Common Reagents and Conditions
Diazotization: Sodium nitrite in aqueous solution.
Cycloaddition: Arylazoacetylacetones or arylazomalononitriles under appropriate conditions.
Major Products
Diazotization: Formation of 3-diazo-2-ethylcarbonyl-4,6-dimethylthieno[2,3-b]pyridine.
Cycloaddition: Formation of azo dyes applied to polyesters and polyamides.
Scientific Research Applications
Medicinal Chemistry
3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile has been explored for its potential as an antitumor agent. Research indicates that derivatives of thieno[2,3-b]pyridine exhibit a range of biological activities, including anticancer properties. The compound serves as a key intermediate in the synthesis of novel antitumor drugs, with studies demonstrating its effectiveness in inhibiting tumor growth in various cancer models .
The compound's biological properties have been documented extensively. It has shown promise in:
- Antimicrobial Activity : Some studies suggest that thieno[2,3-b]pyridine derivatives possess antimicrobial properties against various pathogens.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or microbial resistance, making it a candidate for drug development aimed at treating infections or tumors .
Material Science
In material science, the unique electronic properties of thieno[2,3-b]pyridine derivatives make them suitable for applications in organic semiconductors and photovoltaic devices. Their ability to form π-stacking interactions enhances charge transport properties, which is crucial for the efficiency of organic electronic devices .
Case Study 1: Antitumor Activity
A study investigated the synthesis of various thieno[2,3-b]pyridine derivatives, including this compound. The results indicated that these compounds exhibited significant cytotoxic effects on cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest in tumor cells .
Case Study 2: Antimicrobial Properties
Another research focused on assessing the antimicrobial efficacy of thieno[2,3-b]pyridine derivatives. The findings revealed that certain derivatives showed potent activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship highlighted that modifications at specific positions on the thieno-pyridine ring could enhance antimicrobial potency .
Mechanism of Action
The mechanism of action of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile involves its nucleophilic and electrophilic properties. The amino group acts as a nucleophile, while the ester carbonyl and other positions in the molecule act as electrophilic centers. These properties enable the compound to participate in various chemical reactions, forming different heterocyclic moieties .
Comparison with Similar Compounds
Biological Activity
3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile (CAS No. 67795-42-0) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activities, and relevant research findings.
- Molecular Formula : C10H11N3S
- Molecular Weight : 221.28 g/mol
- Chemical Structure : The compound features a thieno[2,3-b]pyridine core with an amino group and a carbonitrile substituent.
Anticancer Activity
Research has indicated that derivatives of this compound exhibit significant anticancer properties. A study highlighted the compound's role as a potent inhibitor of the Pim-1 kinase, which is implicated in various cancers. The most active derivatives showed IC50 values ranging from 1.18 to 8.83 µM against Pim-1, demonstrating promising cytotoxic effects against cancer cell lines such as MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer) .
Compound | IC50 (µM) | Cell Line Tested |
---|---|---|
7a | 1.18 | MCF7 |
7d | 1.38 | HCT116 |
8b | 4.18 | PC3 |
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has shown anti-inflammatory activity. A related study reported that derivatives exhibited potent inhibition of COX-2 enzyme activity with IC50 values comparable to the standard drug celecoxib . This suggests a potential use in treating inflammatory conditions.
Compound | COX-2 IC50 (µM) |
---|---|
Compound 5 | 0.04 ± 0.09 |
Compound 6 | 0.04 ± 0.02 |
The biological activities of this compound can be attributed to its ability to interact with specific enzyme targets:
- Pim-1 Kinase Inhibition : The inhibition of Pim-1 leads to reduced cell proliferation and survival in cancer cells.
- COX-2 Inhibition : By inhibiting COX-2, the compound can decrease the production of pro-inflammatory mediators.
Synthesis and Evaluation
A notable study synthesized several derivatives of this compound and evaluated their biological activities systematically. The synthesis involved alkaline hydrolysis and subsequent modifications to enhance potency against targeted enzymes .
Agricultural Applications
Interestingly, some derivatives have been explored for agricultural applications as antidotes for herbicide damage in crops like sunflower, indicating versatility beyond medicinal uses .
Properties
IUPAC Name |
3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3S/c1-5-3-6(2)13-10-8(5)9(12)7(4-11)14-10/h3H,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSSJJOGTVVJJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C#N)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90966949 | |
Record name | 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90966949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52505-57-4 | |
Record name | 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90966949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Q1: What is the spatial arrangement of the molecule 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile?
A1: The molecule of this compound is almost planar. This means that the thiophene and pyridine rings within the molecule are nearly coplanar. The dihedral angle between these two rings is reported as 1.38° with a standard deviation of 0.04°. []
Q2: How do the molecules of this compound interact with each other in the solid state?
A2: In the crystal structure, this compound molecules are linked together in layers. These layers are parallel to the ab plane of the unit cell. The intermolecular interactions responsible for holding these molecules together within the layers are N—H⋯N hydrogen bonds and π⋯π stacking interactions. The π⋯π stacking interactions occur between adjacent pyridine and thiophene rings, with a centroid–centroid distance of 3.537 Å with a standard deviation of 0.003 Å. []
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